molecular formula C24H22N4O3S B2881786 6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034364-59-3

6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Cat. No. B2881786
CAS RN: 2034364-59-3
M. Wt: 446.53
InChI Key: MZILFPDLCQDWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study reported the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of such chemical structures in medical research (Abu‐Hashem et al., 2020).

Antifungal Applications

  • Research on 4-methoxy-N, N-dimethylpyrimidin-derivatives demonstrated antifungal effectiveness against Aspergillus terreus and Aspergillus niger. This suggests the potential of such compounds in developing antifungal agents, providing a foundation for further exploration of related chemical structures in antifungal research (Jafar et al., 2017).

Structural and Supramolecular Studies

  • Investigations into the conformational features and supramolecular aggregation of thiazolopyrimidines offer insights into the structural dynamics of similar compounds. Such studies are crucial for understanding the molecular basis of their biological activities and can guide the design of new drugs (Nagarajaiah & Begum, 2014).

Synthesis of Marine-sourced Natural Products

  • The synthesis of marine-sourced compounds, such as 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, underscores the importance of natural products in drug development. This research illustrates how chemical synthesis can be utilized to replicate and enhance the properties of naturally occurring compounds for pharmaceutical applications (Joshi & Dodge, 2021).

Antimicrobial Activity

  • Novel derivatives of thieno(2,3-d)pyrimidine-6-carboxamides have shown promising antimicrobial activity. This highlights the potential of pyrimidine derivatives in combating microbial resistance and underscores the significance of such compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-30-20-9-7-18(8-10-20)24-28-19(15-32-24)11-12-25-23(29)21-13-22(27-16-26-21)31-14-17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILFPDLCQDWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.